molecular formula C13H19ClN2O2 B2605187 methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride CAS No. 2411271-87-7

methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride

Cat. No.: B2605187
CAS No.: 2411271-87-7
M. Wt: 270.76
InChI Key: BXGVPTQGBARXFF-UHFFFAOYSA-N
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Description

Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C13H18N2O2·HCl. It is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride typically involves multicomponent reactions (MCRs) and Friedländer cyclization. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of the propanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-9-10(5-6-12(16)17-2)8-11-4-3-7-14-13(11)15-9;/h8H,3-7H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUNVGJPFTYPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCNC2=N1)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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